molecular formula C17H18N2O3S B5555369 ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 62349-06-8

ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B5555369
CAS RN: 62349-06-8
M. Wt: 330.4 g/mol
InChI Key: KWJSVZXQWFVHQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized through various methods. One approach involves converting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into its acetylated and propionylated derivatives. These derivatives can then be treated with hydrazine hydrate to yield amino-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, which are further treated with aromatic aldehydes to obtain Schiff bases (Narayana et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives has been studied using various techniques like X-ray crystallography. The studies reveal the conformation and structural details of these compounds (Mukhtar et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of different derivatives. For example, its reaction with primary amines in toluene under reflux conditions leads to the formation of corresponding carboxylates with specific structural configurations (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties of this compound, such as its crystalline structure, have been analyzed through X-ray diffraction studies. These studies provide insights into the compound's conformation and spatial arrangement (Sambyal et al., 2011).

Chemical Properties Analysis

The chemical properties of ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, including its reactivity and interaction with other chemical agents, are central to understanding its potential applications and behavior in various chemical reactions. Studies have shown the formation of different chemical structures and the involvement in various synthesis pathways (Mohamed, 2021).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been synthesized and evaluated for their biological activities. A study detailed the synthesis of derivatives exhibiting promising antibacterial and antifungal activities, along with anti-inflammatory properties. This research demonstrates the compound's potential as a base for developing antimicrobial and anti-inflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006).

Organic Chemistry and Catalysis

Another application involves the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation reaction with N-tosylimines, facilitated by an organic phosphine catalyst. This process yields highly functionalized tetrahydropyridines, showcasing the compound's utility in organic synthesis and catalysis (Zhu, Lan, & Kwon, 2003).

Chemical Reactions and Structural Analysis

Research has also explored the recyclization reactions of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with amines. This work led to the formation of novel compounds, with their structures determined by X-ray analysis, highlighting the compound's versatility in chemical transformations (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Derivative Synthesis and Biological Evaluation

Further studies have focused on the synthesis of novel derivatives, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and different arylidinemalononitrile derivatives. The synthesized compounds were characterized and subjected to biological evaluations, demonstrating the compound's potential in the development of biologically active molecules (Mohamed, 2014; 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

ethyl 2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-17(21)14-12-7-3-4-8-13(12)23-16(14)19-15(20)11-6-5-9-18-10-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJSVZXQWFVHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126886
Record name Ethyl 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

62349-06-8
Record name Ethyl 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62349-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5,6,7-tetrahydro-2-[(3-pyridinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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